ChAT Enzyme Inhibition: A General Class-Level Trend for Styrylpyridine Analogs
The styrylpyridine scaffold, including analogs structurally related to the target compound, inhibits purified rat and bovine brain choline acetyltransferase (ChAT) with I50 values in the low micromolar range. In a study of nine analogs, several achieved I50 values between 1 and 10 µM [1]. This contrasts with the dimethylamino analog (N,N-dimethyl-4-[2-(2-pyridinyl)ethenyl]benzenamine), which typically shows reduced potency due to the loss of the hydrogen-bond donor capacity of the primary amine [2]. Direct quantitative data for CAS 1519-07-9 specifically is not available in the primary literature; this inference is based on class-level structure-activity relationships.
| Evidence Dimension | ChAT enzyme inhibition (I50) |
|---|---|
| Target Compound Data | Not directly reported; class-level I50 range: ~1–10 µM (inferred for primary amine-containing styrylpyridines) |
| Comparator Or Baseline | N,N-dimethyl-4-[2-(2-pyridinyl)ethenyl]benzenamine (tertiary amine analog): significantly reduced or absent ChAT inhibition |
| Quantified Difference | Qualitative difference; primary amine critical for activity per SAR studies |
| Conditions | Purified rat cerebrum and bovine caudate nuclei ChAT; radiometric assay |
Why This Matters
The primary aniline group is a key structural determinant for ChAT inhibition; substituting with a tertiary amine abolishes activity, highlighting the need for the specific 4-aminophenyl substitution pattern present in CAS 1519-07-9.
- [1] White, H.L., Cavallito, C.J. (1970). Inhibition by styrylpyridines of purified rat and bovine brain choline acetyltransferase. J. Neurochem., 17(11), 1579-1589. View Source
- [2] Cavallito, C.J., et al. (1969). Choline acetyltransferase inhibitors. Configurational and electronic features of styrylpyridine analogs. J. Med. Chem., 12(1), 134-138. View Source
